molecular formula C10H11N3 B10872992 Bis(methylimino)isoindoline

Bis(methylimino)isoindoline

Cat. No.: B10872992
M. Wt: 173.21 g/mol
InChI Key: MKEGGSPUFZABTB-UHFFFAOYSA-N
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Description

N-[3-(METHYLIMINO)-1H-ISOINDOL-1(2H)-YLIDEN]METHANAMINE is a compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLIMINO)-1H-ISOINDOL-1(2H)-YLIDEN]METHANAMINE typically involves the reaction of isoindole derivatives with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLIMINO)-1H-ISOINDOL-1(2H)-YLIDEN]METHANAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism by which N-[3-(METHYLIMINO)-1H-ISOINDOL-1(2H)-YLIDEN]METHANAMINE exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other isoindole derivatives such as:

Uniqueness

N-[3-(METHYLIMINO)-1H-ISOINDOL-1(2H)-YLIDEN]METHANAMINE is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-N,3-N-dimethylisoindole-1,3-diimine

InChI

InChI=1S/C10H11N3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6H,1-2H3,(H,11,12,13)

InChI Key

MKEGGSPUFZABTB-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC=CC=C2C(=NC)N1

Origin of Product

United States

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